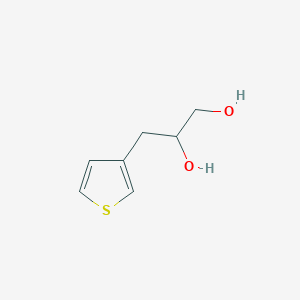
3-(Thiophen-3-yl)propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Thiophen-3-yl)propane-1,2-diol is an organic compound featuring a thiophene ring attached to a propane-1,2-diol moiety Thiophene is a five-membered aromatic ring containing sulfur, known for its stability and versatility in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-3-yl)propane-1,2-diol typically involves the functionalization of thiophene derivatives. One common method is the reaction of thiophene with epoxides under acidic or basic conditions to introduce the diol functionality. Another approach involves the use of thiophene-3-carboxaldehyde, which undergoes reduction and subsequent hydroxylation to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Thiophen-3-yl)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the thiophene ring or the diol group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol group can yield thiophene-3-carboxylic acid derivatives, while substitution reactions can introduce alkyl or aryl groups onto the thiophene ring .
Aplicaciones Científicas De Investigación
3-(Thiophen-3-yl)propane-1,2-diol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 3-(Thiophen-3-yl)propane-1,2-diol involves its interaction with various molecular targets and pathways. The thiophene ring can participate in π-π interactions and electron transfer processes, while the diol group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxylic acid: Another thiophene derivative with a carboxylic acid group.
Thiophene-3-carboxaldehyde: A precursor in the synthesis of 3-(Thiophen-3-yl)propane-1,2-diol.
Thiophene-2,5-dicarboxylic acid: A compound with two carboxylic acid groups on the thiophene ring.
Uniqueness
Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C7H10O2S |
|---|---|
Peso molecular |
158.22 g/mol |
Nombre IUPAC |
3-thiophen-3-ylpropane-1,2-diol |
InChI |
InChI=1S/C7H10O2S/c8-4-7(9)3-6-1-2-10-5-6/h1-2,5,7-9H,3-4H2 |
Clave InChI |
IUARUVSVQOMDFN-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1CC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


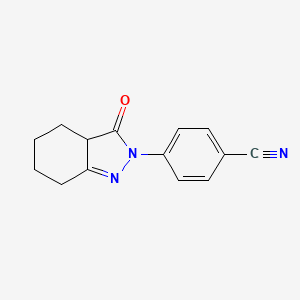
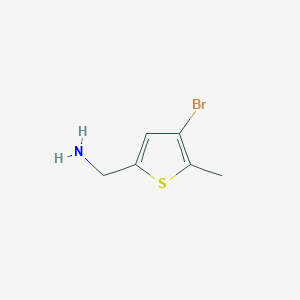
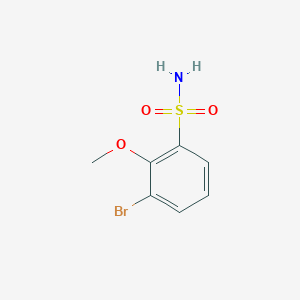
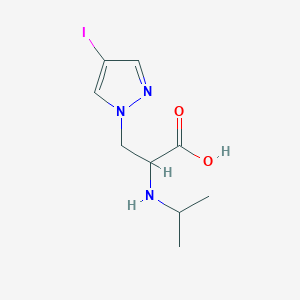
![(2-Amino-5-azaspiro[3.5]nonan-5-yl)-(2-chloro-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)methanone;hydrochloride](/img/structure/B13549252.png)
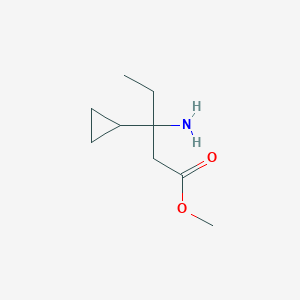
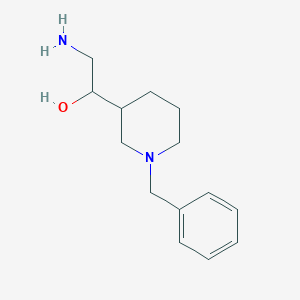
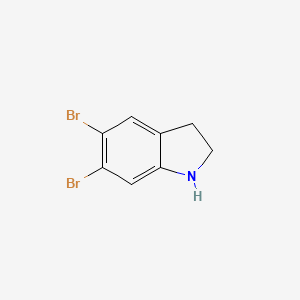
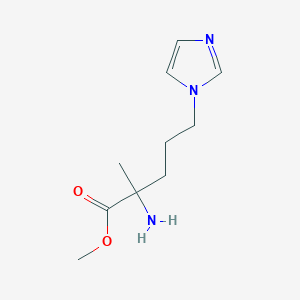
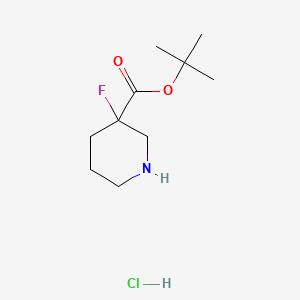
![[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13549287.png)
![rac-1-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanaminehydrochloride,exo](/img/structure/B13549288.png)
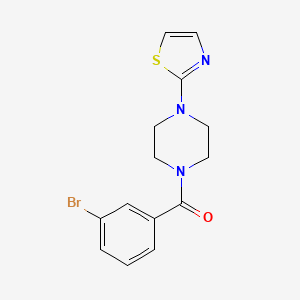
![Methyl 2-[(4-cyanophenyl)amino]propanoate](/img/structure/B13549305.png)
